

An In-Depth Technical Guide on the Pharmacology and Toxicology of LY 274614

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Compound of Interest

Compound Name: LY 274614

Cat. No.: B1675629

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

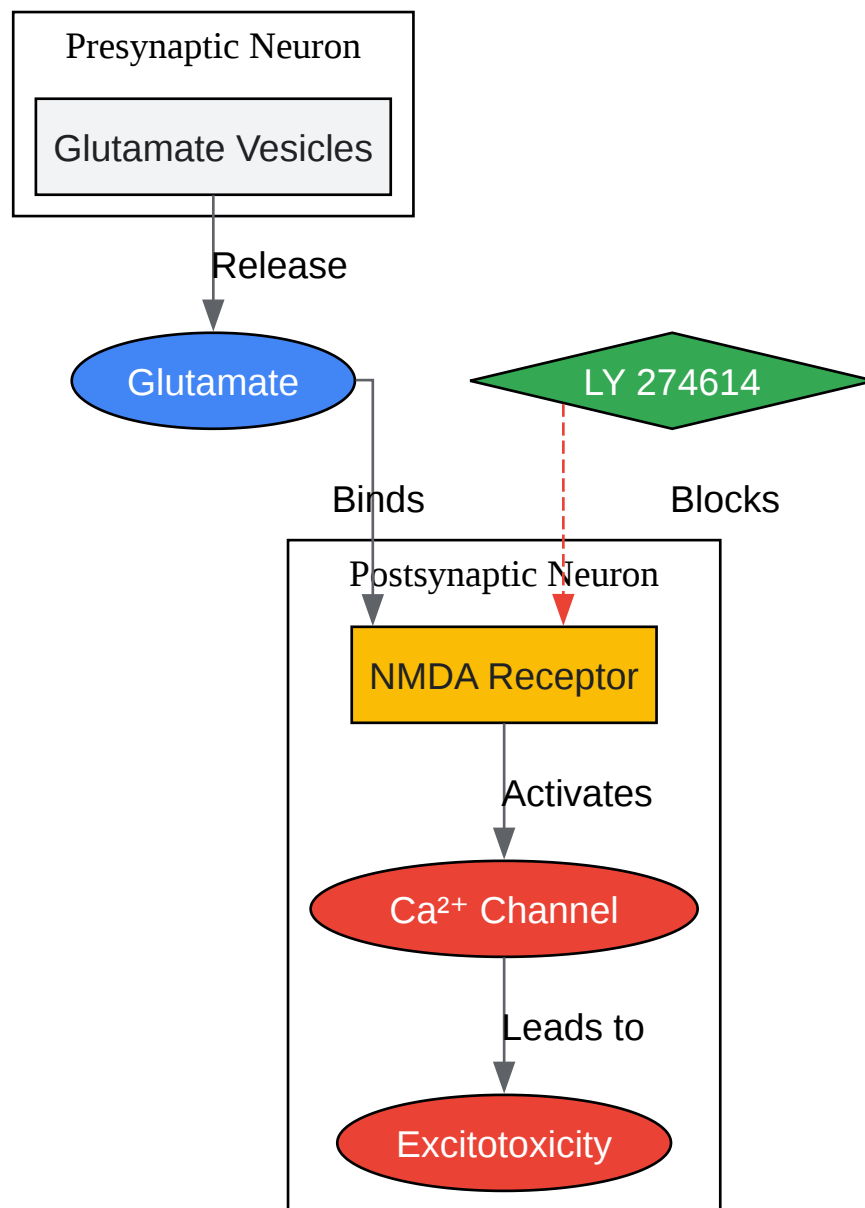
LY 274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate receptor family. Developed by Eli Lilly and Company, this small molecule isoquinoline derivative was investigated for its neuroprotective potential in various neurological disorders. Its active isomer is LY 235959. While showing promise in preclinical models, the development of **LY 274614** was discontinued. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on **LY 274614** and its active isomer, LY 235959, to serve as a resource for researchers in the field of neuropharmacology and drug development.

Core Pharmacology

Mechanism of Action

LY 274614 functions as a competitive antagonist at the glutamate binding site on the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and synaptic plasticity. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. By competitively blocking the binding of the endogenous agonist glutamate, **LY 274614** inhibits the

influx of Ca^{2+} through the NMDA receptor channel, thereby attenuating excitotoxic neuronal damage.



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Figure 1: Mechanism of action of **LY 274614** at the NMDA receptor.

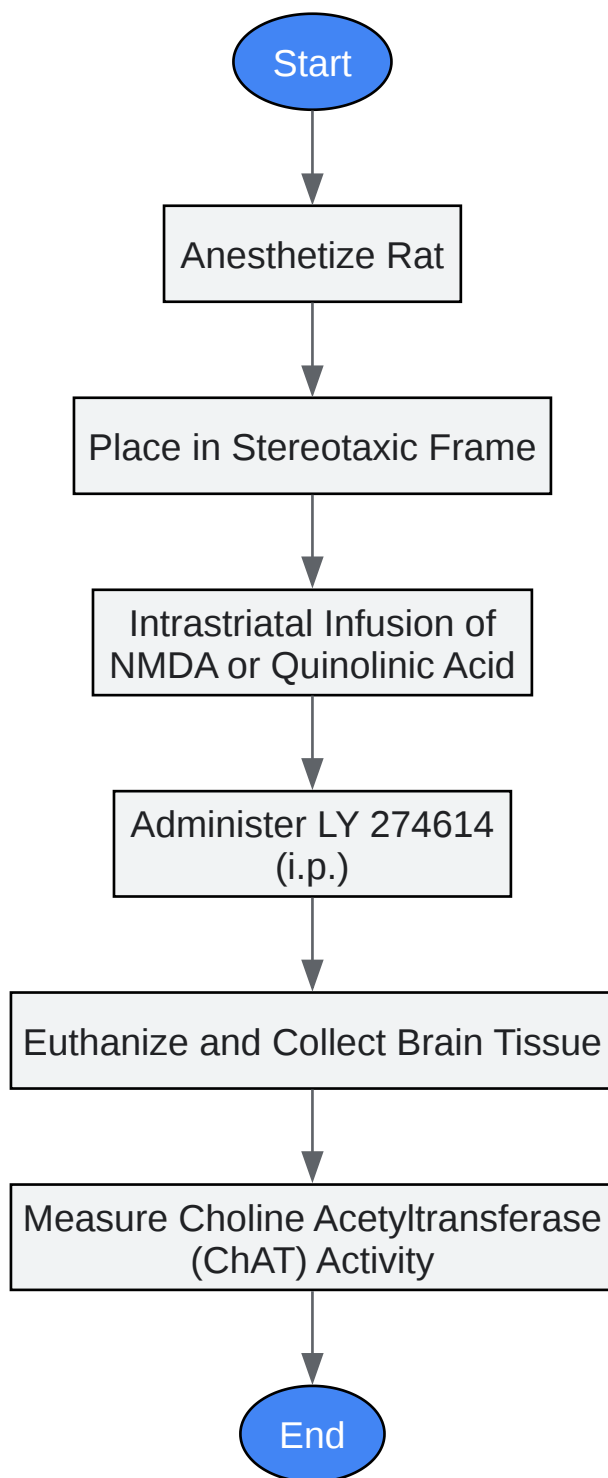
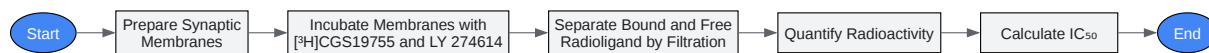
In Vitro Pharmacology

The in vitro pharmacological profile of **LY 274614** demonstrates its high affinity and selectivity for the NMDA receptor.

Table 1: In Vitro Pharmacological Data for **LY 274614** and LY 235959

Compound	Parameter	Value	Receptor/Assay	Reference
LY 274614	IC ₅₀	58.8 ± 10.3 nM	NMDA Receptor ([³ H]CGS19755) Binding	[1]
Affinity	No appreciable affinity at up to 10,000 nM	AMPA and Kainate Receptors	[1]	
LY 235959	k _{on}	1.1 x 10 ⁶ M ⁻¹ s ⁻¹	NMDA Receptor	
k _{off}	0.2 s ⁻¹	NMDA Receptor		

- Objective: To determine the binding affinity of **LY 274614** to the NMDA receptor.
- Method: A radioligand binding assay was performed using crude synaptic membranes prepared from rat brains.
- Radioligand: [³H]CGS19755, a potent and selective competitive NMDA receptor antagonist.
- Procedure:
 - Synaptic membranes were incubated with a fixed concentration of [³H]CGS19755 and varying concentrations of the test compound (**LY 274614**).
 - The mixture was incubated to allow for binding equilibrium.
 - Bound and free radioligand were separated by filtration.
 - The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated.



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References

- 1. subchronic toxicity studies: Topics by Science.gov [science.gov]
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